Cas no 1805301-12-5 (5-(Aminomethyl)-2-(difluoromethyl)pyridine-4-acetonitrile)

5-(Aminomethyl)-2-(difluoromethyl)pyridine-4-acetonitrile 化学的及び物理的性質
名前と識別子
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- 5-(Aminomethyl)-2-(difluoromethyl)pyridine-4-acetonitrile
-
- インチ: 1S/C9H9F2N3/c10-9(11)8-3-6(1-2-12)7(4-13)5-14-8/h3,5,9H,1,4,13H2
- InChIKey: LWRBDUOAQSUSMR-UHFFFAOYSA-N
- ほほえんだ: FC(C1C=C(CC#N)C(=CN=1)CN)F
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 14
- 回転可能化学結合数: 3
- 複雑さ: 223
- 疎水性パラメータ計算基準値(XlogP): 0
- トポロジー分子極性表面積: 62.7
5-(Aminomethyl)-2-(difluoromethyl)pyridine-4-acetonitrile 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A029075568-250mg |
5-(Aminomethyl)-2-(difluoromethyl)pyridine-4-acetonitrile |
1805301-12-5 | 97% | 250mg |
$480.00 | 2022-04-01 | |
Alichem | A029075568-500mg |
5-(Aminomethyl)-2-(difluoromethyl)pyridine-4-acetonitrile |
1805301-12-5 | 97% | 500mg |
$847.60 | 2022-04-01 | |
Alichem | A029075568-1g |
5-(Aminomethyl)-2-(difluoromethyl)pyridine-4-acetonitrile |
1805301-12-5 | 97% | 1g |
$1,490.00 | 2022-04-01 |
5-(Aminomethyl)-2-(difluoromethyl)pyridine-4-acetonitrile 関連文献
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Xiaoze Bao,Jinhui Ren,Yang Yang,Xinyi Ye,Baomin Wang,Hong Wang Org. Biomol. Chem., 2020,18, 7977-7986
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Nikolay Gerasimchuk,Andrey N. Esaulenko,Kent N. Dalley,Curtis Moore Dalton Trans., 2010,39, 749-764
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Wei Chen Nanoscale, 2015,7, 6957-6990
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G. Gomathi,T. Srinivasan,D. Velmurugan,R. Gopalakrishnan RSC Adv., 2015,5, 44742-44748
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Nobuaki Matsumori,Michio Murata Nat. Prod. Rep., 2010,27, 1480-1492
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Margherita Barbero,Silvano Cadamuro,Stefano Dughera Green Chem., 2017,19, 1529-1535
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Charlotte E. Willans,Sara French,Leonard J. Barbour,Jan-André Gertenbach,Peter C. Junk,Gareth O. Lloyd,Jonathan W. Steed Dalton Trans., 2009, 6480-6482
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Caihua Ding,Dong Yan,Yongjie Zhao,Yuzhen Zhao,Heping Zhou,Jingbo Li,Haibo Jin Phys. Chem. Chem. Phys., 2016,18, 25879-25886
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Rakesh Puttreddy,Ngong Kodiah Beyeh,Elina Kalenius,Robin H. A. Ras,Kari Rissanen Chem. Commun., 2016,52, 8115-8118
5-(Aminomethyl)-2-(difluoromethyl)pyridine-4-acetonitrileに関する追加情報
Introduction to 5-(Aminomethyl)-2-(difluoromethyl)pyridine-4-acetonitrile (CAS No. 1805301-12-5)
5-(Aminomethyl)-2-(difluoromethyl)pyridine-4-acetonitrile is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology due to its unique structural features and potential biological activities. The compound, identified by the CAS number 1805301-12-5, belongs to the pyridine class of heterocyclic aromatic compounds, which are widely recognized for their role in drug discovery and development. The presence of both an aminomethyl group and a difluoromethyl substituent in its molecular structure imparts distinct chemical properties that make it a promising candidate for further exploration in synthetic chemistry and pharmacological research.
The molecular structure of 5-(Aminomethyl)-2-(difluoromethyl)pyridine-4-acetonitrile can be described as a pyridine ring substituted at the 2-position with a difluoromethyl group and at the 4-position with an acetonitrile moiety. Additionally, the 5-position of the pyridine ring is functionalized with an aminomethyl group, which introduces a primary amine functionality into the molecule. This combination of substituents not only enhances the compound's reactivity but also opens up numerous possibilities for further chemical modifications and derivatization, making it a versatile building block in medicinal chemistry.
In recent years, there has been a growing interest in fluorinated compounds due to their favorable pharmacokinetic properties, including improved metabolic stability, lipophilicity, and binding affinity. The difluoromethyl group in 5-(Aminomethyl)-2-(difluoromethyl)pyridine-4-acetonitrile is particularly noteworthy, as it has been shown to enhance the bioavailability of various drug molecules. This feature has prompted researchers to investigate its potential applications in the development of new therapeutic agents.
The aminomethyl group in the compound's structure provides a reactive site for further functionalization, allowing for the attachment of various pharmacophores or bioactive moieties. This flexibility makes 5-(Aminomethyl)-2-(difluoromethyl)pyridine-4-acetonitrile a valuable intermediate in the synthesis of more complex molecules. For instance, it can be used to construct peptidomimetics or to introduce specific functional groups that are essential for targeting particular biological pathways.
One of the most exciting aspects of this compound is its potential application in the development of novel drugs targeting various diseases. Recent studies have highlighted the importance of pyridine derivatives in drug discovery, particularly in the treatment of neurological disorders, cancer, and infectious diseases. The unique combination of substituents in 5-(Aminomethyl)-2-(difluoromethyl)pyridine-4-acetonitrile suggests that it may have multiple biological activities, making it a promising candidate for further investigation.
Research conducted by several leading academic institutions and pharmaceutical companies has demonstrated that pyridine-based compounds can exhibit potent inhibitory effects on enzymes and receptors involved in disease pathways. For example, derivatives of pyridine have been shown to inhibit kinases, which are critical targets in cancer therapy. The presence of both an aminomethyl and a difluoromethyl group in 5-(Aminomethyl)-2-(difluoromethyl)pyridine-4-acetonitrile may enhance its binding affinity to such targets, potentially leading to more effective therapeutic outcomes.
Furthermore, the acetonitrile moiety at the 4-position of the pyridine ring can serve as a handle for further chemical modifications, such as nucleophilic substitution reactions or coupling reactions with other functional groups. This versatility makes 5-(Aminomethyl)-2-(difluoromethyl)pyridine-4-acetonitrile an attractive scaffold for drug discovery efforts aimed at developing small-molecule inhibitors or activators of specific biological processes.
The synthesis of 5-(Aminomethyl)-2-(difluoromethyl)pyridine-4-acetonitrile involves multi-step organic transformations that require careful optimization to ensure high yield and purity. Key steps typically include halogenation reactions to introduce the difluoromethyl group, nucleophilic substitution reactions to install the aminomethyl group, and cyanation reactions to form the acetonitrile moiety. Advances in synthetic methodologies have made it possible to achieve these transformations with greater efficiency and selectivity, paving the way for large-scale production and further exploration.
In conclusion,5-(Aminomethyl)-2-(difluoromethyl)pyridine-4-acetonitrile (CAS No. 1805301-12-5) is a structurally complex and functionally versatile compound with significant potential in pharmaceutical research. Its unique combination of substituents makes it an attractive candidate for further development as a lead compound or intermediate in drug discovery programs targeting various diseases. As our understanding of fluorinated compounds and their biological effects continues to grow,5-(Aminomethyl)-2-(difluoromethyl)pyridine-4-acetonitrile is likely to play an important role in shaping future therapeutic strategies.
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